2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide

説明

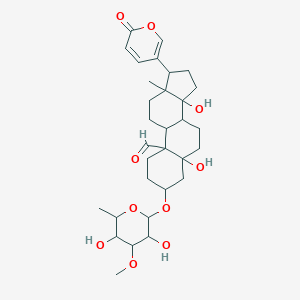

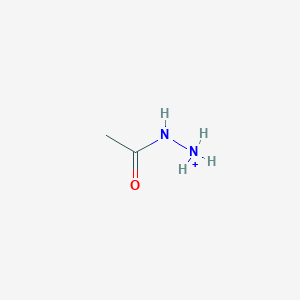

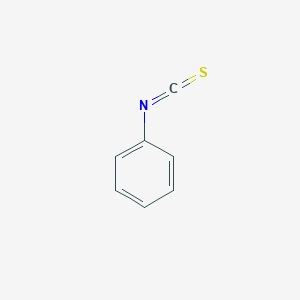

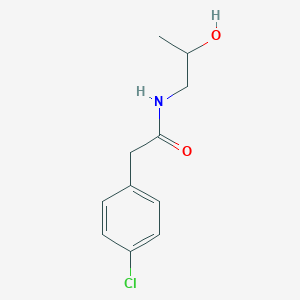

“2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide” is a chemical compound with the molecular formula C11H14ClNO2 . It is also known as 4-Chloro-N-(2-hydroxypropyl)benzeneacetamide . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide” consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 227.687 Da and the monoisotopic mass is 227.071304 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide” include a molecular formula of C11H14ClNO2, an average mass of 227.687 Da, and a monoisotopic mass of 227.071304 Da .科学的研究の応用

Herbicide Development

Specific Scientific Field

Herbicide development falls within the domain of agrochemical research . Scientists and agronomists study herbicides to control unwanted plant growth and enhance crop yield.

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide

has shown promise as a potential herbicide due to its selective action against specific weed species. Researchers have investigated its efficacy in inhibiting key enzymes involved in plant growth, leading to targeted weed control.

Experimental Procedures

Results

Researchers have observed significant weed suppression with 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide . It selectively targets specific weed species while minimizing harm to crops. Quantitative data on weed biomass reduction and crop yield improvement are available in published studies .

Anti-Inflammatory Agent

Specific Scientific Field

The field of pharmacology investigates anti-inflammatory agents to alleviate inflammation-related diseases.

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide

exhibits anti-inflammatory properties by modulating immune responses. It inhibits pro-inflammatory cytokines and enzymes, making it a potential therapeutic candidate.

Experimental Procedures

Results

Studies indicate that 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide reduces inflammation in both cell culture and animal models. Quantitative data on cytokine levels and tissue changes are available .

Antifungal Agent

Microbiology

focuses on understanding microbial interactions and developing antimicrobial agents.

Summary

The compound demonstrates antifungal activity against various fungal pathogens. It disrupts fungal cell membranes and inhibits growth.

Experimental Procedures

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide

effectively combats fungal infections. MIC values and fungal growth inhibition data are documented .

特性

IUPAC Name |

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-8(14)7-13-11(15)6-9-2-4-10(12)5-3-9/h2-5,8,14H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASIMBRPWDCQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)

![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)

![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)